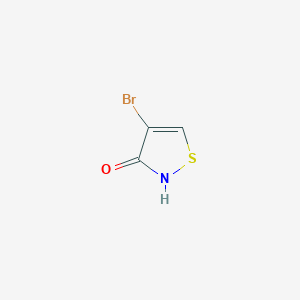

4-Bromoisothiazole-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the field of organic chemistry. For instance, the synthesis of 4-bromo-NH-1,2,3-triazoles involves a regioselective alkylation process using alkyl halides in the presence of potassium carbonate in DMF, followed by a Suzuki cross-coupling reaction to yield 2,4,5-trisubstituted triazoles . Similarly, the synthesis of 4-bromomethyl-2-chlorooxazole, a related brominated heterocycle, is achieved through palladium-catalyzed cross-coupling reactions, demonstrating selectivity for the 4-bromomethyl position and allowing for further substitution at the 2-chloro position . These methods highlight the versatility of brominated compounds in cross-coupling reactions, which could be relevant for the synthesis of 4-Bromoisothiazole-3(2H)-one.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is characterized by the presence of a bromine atom, which is a key functional group that facilitates further chemical transformations. The papers provided do not directly discuss the molecular structure of 4-Bromoisothiazole-3(2H)-one, but they do provide examples of brominated heterocycles where the bromine atom plays a crucial role in subsequent reactions, such as the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines . This suggests that the bromine atom in 4-Bromoisothiazole-3(2H)-one would likely be similarly reactive, enabling a range of chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of brominated heterocycles is well-documented, with bromine acting as a good leaving group or as a facilitator for further chemical transformations. The papers describe various reactions, such as the regioselective alkylation of NH-1,2,3-triazoles , and the intramolecular reaction of a benzyl bromide with an α-imino carbene to form bromonium ylides . These reactions showcase the potential of brominated compounds to undergo diverse chemical reactions, which could be extrapolated to the reactivity of 4-Bromoisothiazole-3(2H)-one in similar contexts.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-Bromoisothiazole-3(2H)-one, they do provide information on related brominated heterocycles. For example, the synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent reactions indicate that such compounds can be synthesized and manipulated under controlled conditions, suggesting that 4-Bromoisothiazole-3(2H)-one would have similar properties that allow for its use in organic synthesis . The presence of the bromine atom is likely to influence the compound's boiling point, density, and solubility, which are important factors in its handling and use in chemical reactions.

科学的研究の応用

Copper-Catalyzed Synthesis

A concise method for synthesizing various benzisothiazol-3(2H)-one derivatives, including those related to 4-Bromoisothiazole-3(2H)-one, has been developed using a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate in water. This process, notable for its tandem reaction mechanism involving S-C and S-N bond formation, highlights the compound's role in facilitating novel synthetic pathways in aqueous environments (Wang, Chen, Deng, & Xi, 2012).

Hydrodehalogenation and Functionalization

Research demonstrates the regioselective hydrodehalogenation of dihaloisothiazoles to synthesize haloisothiazole derivatives, showcasing the utility of 4-Bromoisothiazole-3(2H)-one in producing key intermediates for further chemical synthesis. This includes its conversion into various functionalized products, underlining its importance in the synthesis of more complex molecules (Ioannidou & Koutentis, 2011).

Antimicrobial and Pharmacological Properties

New derivatives of thiosemicarbazide and 1,2,4-triazole were synthesized from 4-phenyl-4H-1,2,4-triazole-3-thione, which is closely related to 4-Bromoisothiazole-3(2H)-one. These derivatives were tested for antimicrobial activities, and their impact on the central nervous system was evaluated in behavioral tests on mice. This research illustrates the potential of 4-Bromoisothiazole-3(2H)-one derivatives in the development of new therapeutic agents with significant biological activities (Popiołek, Dobosz, Chodkowska, Jagiełło-wójtowicz, Kosikowska, Malm, Mazur, & Rzączyńska, 2011).

Isothiazole Dioxide Derivatives Synthesis

The synthesis of 3-aminosubstituted isothiazole dioxides, including mono- and dihalogeno derivatives, from dithiopropionic amides, demonstrates the versatility of isothiazole derivatives in chemical synthesis. This research provides a foundation for the development of novel isothiazole-based compounds with potential applications in medicinal chemistry and drug discovery (Clerici, Contini, Gelmi, & Pocar, 2003).

Safety and Hazards

特性

IUPAC Name |

4-bromo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQCUUWILYMEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisothiazole-3(2H)-one | |

CAS RN |

25629-52-1 |

Source

|

| Record name | 4-bromo-1,2-thiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)

![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)